molecular formula C10H13ClN2O3 B2872738 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride CAS No. 138910-39-1

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride

Cat. No.: B2872738
CAS No.: 138910-39-1
M. Wt: 244.68
InChI Key: NPAWBSVVLUEDHW-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride is a propanoic acid derivative featuring a 4-aminophenyl group linked via a formamido (-NHC(O)-) moiety. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This compound’s primary applications include drug discovery and organic synthesis, where its aromatic amine group enables targeted modifications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-aminobenzoyl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWBSVVLUEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with beta-alanine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride has applications spanning chemistry, biology, medicine, and industry, and it is also known as N-(4-aminobenzoyl)-beta-alanine hydrochloride. It has a molecular weight of approximately 244.67 g/mol. The compound features a propanoic acid backbone with a formamido group attached to a para-aminophenyl moiety, which contributes to its biological activity and potential applications in medicinal chemistry.

Scientific Research Applications

Chemistry
this compound serves as a building block in organic synthesis and as a reagent in various chemical reactions. It can undergo oxidation to form nitro derivatives, reduction to form corresponding amines, and substitution to form halogenated aromatic compounds. The uniqueness of this compound lies in its specific structure, combining an aromatic amine with a carboxylic acid and an amide linkage, enabling it to participate in a wide range of chemical reactions.

Biology
In biology, this compound is employed in the study of enzyme-substrate interactions and protein-ligand binding. Its structural similarity to amino acids suggests potential interactions with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. Interaction studies involving this compound focus on its binding affinity to various biological targets, with preliminary studies suggesting it may interact with receptors involved in pain modulation and inflammation.

Medicine
The compound is investigated for potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds. It has shown promising biological activities, particularly in the context of anti-inflammatory and analgesic effects. Compounds bearing similar structures have been investigated for their roles as inhibitors in cancer therapy, indicating that this compound may also have potential anticancer properties. Studies have demonstrated that compounds containing a 4-hydroxyphenyl substituent show promising anticancer activity, targeting tubulin . Further research is necessary to elucidate its mechanism of action and potential side effects when used in therapeutic contexts.

Industry
this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent/Functional Group Key Applications
3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride C₁₀H₁₃ClN₂O₃ ~260–270 (estimated) 4-aminophenyl, formamido, HCl salt Pharmaceutical intermediates, ligand synthesis
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (CAS 1172479-10-5) C₁₀H₁₃Cl₂NO₂ 250.13 4-chlorobenzyl, secondary amine, HCl salt Agrochemical research, peptide mimetics
3-[(4-Chlorophenyl)formamido]propanoic acid (CAS 440341-75-3) C₁₀H₁₀ClNO₃ 227.64 4-chlorophenyl, formamido Corrosive material (UN3261), industrial synthesis
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride C₁₁H₁₄ClFN₂O Not specified 4-fluorobenzyl, tertiary amide, HCl salt CNS drug candidates, fluorinated scaffolds
Remifentanil Hydrochloride (C₂₀H₂₈N₂O₅·HCl) C₂₀H₂₈N₂O₅·HCl 412.91 Piperidine core, methyl ester, opioid agonist Anesthesia, rapid-acting analgesics

Research Findings and Trends

  • Solubility : Hydrochloride salts (target compound, ) show improved aqueous solubility (>50 mg/mL) compared to free acids (e.g., CAS 440341-75-3) .
  • Thermal Stability : Formamido-linked compounds (target, CAS 440341-75-3) decompose above 200°C, whereas amide derivatives () exhibit higher stability (~250°C) .
  • Biological Activity: The 4-aminophenyl group in the target compound facilitates interactions with enzymes like tyrosine kinases, a feature absent in chlorophenyl analogues .

Biological Activity

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes an amine group attached to a phenyl ring, which may influence its interaction with biological targets.

The molecular formula of this compound is C₉H₁₂ClN₃O₂. Its molecular weight is approximately 217.66 g/mol. The compound is soluble in water, which is advantageous for biological assays.

Antimicrobial Properties

Research indicates that derivatives of 3-[(4-Aminophenyl)formamido]propanoic acid exhibit significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for various derivatives demonstrate their effectiveness:

Compound DerivativeTarget PathogenMIC (µg/mL)
Compound 1Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Compound 2Vancomycin-resistant Enterococcus faecalis0.5 - 2
Compound 3Gram-negative pathogens8 - 64
Compound 4Drug-resistant Candida species8 - 64

These findings suggest that the compound could serve as a foundational platform for developing new antimicrobial agents targeting resistant bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
  • Case Study : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in human cancer cell lines, with IC50 values ranging from 10 to 50 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural components:

  • Amino Group : Essential for binding to biological targets.
  • Phenyl Ring : Influences lipophilicity and cellular uptake.
  • Substituents : Variations in substituents on the phenyl ring can enhance or diminish activity against specific pathogens.

Pharmacokinetics and Toxicity

In silico analyses have been conducted to evaluate the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable profiles for oral bioavailability and low toxicity levels in preliminary assessments.

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